molecular formula C7H7N3 B183615 Imidazo[1,2-a]pyridin-5-amine CAS No. 66358-23-4

Imidazo[1,2-a]pyridin-5-amine

货号: B183615
CAS 编号: 66358-23-4
分子量: 133.15 g/mol
InChI 键: XSNBOUDHWWROII-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazo[1,2-a]pyridin-5-amine is a heterocyclic compound that belongs to the imidazopyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a valuable structure in organic synthesis and pharmaceutical chemistry due to its ability to interact with various biological targets .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridin-5-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the iodine-catalyzed synthesis, which involves a one-pot three-component condensation reaction. This method uses an aryl aldehyde, 2-aminopyridine, and tert-butyl isocyanide to form the imidazo[1,2-a]pyridine derivative .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.

化学反应分析

Types of Reactions: Imidazo[1,2-a]pyridin-5-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be catalyzed by transition metals or metal-free oxidation strategies.

    Reduction: Typically involves the use of reducing agents such as sodium borohydride.

    Substitution: Commonly occurs at the nitrogen or carbon atoms in the imidazo[1,2-a]pyridine ring.

Common Reagents and Conditions:

    Oxidation: Transition metal catalysts or metal-free oxidants.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Halogenating agents or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazo[1,2-a]pyridine N-oxides, while substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives .

科学研究应用

Antimicrobial Activity

Imidazo[1,2-a]pyridine derivatives have shown promising activity against various pathogens, including Mycobacterium tuberculosis (Mtb). A study synthesized a series of imidazo[1,2-a]pyridine-3-carboxamides that exhibited minimum inhibitory concentrations (MICs) as low as 0.006 μM against replicating Mtb strains. Notably, compound 18 demonstrated superior potency against multidrug-resistant (MDR) strains, suggesting a novel mechanism of action distinct from existing drugs like PA-824 .

Table 1: Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundMIC (μM)Activity Against
18≤0.006Mtb (drug-sensitive and resistant strains)
9≤1Mtb
12≤1Mtb

Cholinesterase Inhibition

Imidazo[1,2-a]pyridine derivatives are also investigated for their cholinesterase inhibitory properties, which are relevant in treating neurodegenerative diseases such as Alzheimer's disease. A study synthesized several derivatives and evaluated their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Notably, compound 2j exhibited the strongest BChE inhibition with an IC50 value of 65 μM, highlighting the potential of these compounds in managing cognitive disorders .

Table 2: Cholinesterase Inhibition Data

CompoundAChE IC50 (μM)BChE IC50 (μM)
2h79-
2j-65

Anticancer Properties

Research has identified imidazo[1,2-a]pyridine derivatives as potential anticancer agents. A series of compounds were tested against various cancer cell lines, demonstrating significant antiproliferative effects. The structure-activity relationship (SAR) studies indicated that modifications at specific positions on the imidazo[1,2-a]pyridine scaffold could enhance activity against cancer cells while reducing toxicity to normal cells .

Protein Kinase Inhibition

Recent studies have focused on the ability of imidazo[1,2-a]pyridine derivatives to inhibit protein kinases involved in cancer and other diseases. For instance, a library of compounds was screened against kinases such as DYRK1A and CLK1. Some derivatives showed promising selectivity and potency, indicating their potential as therapeutic agents for conditions like cancer and neurodegenerative diseases .

Table 3: Protein Kinase Inhibition Results

CompoundKinase TargetInhibition Activity
4aDYRK1AModest
4cCLK1Significant

Synthesis and Methodology

The synthesis of imidazo[1,2-a]pyridine derivatives has advanced significantly with the development of metal-free protocols that enhance efficiency and reduce environmental impact. These methods are crucial for the large-scale production of these compounds for pharmaceutical applications .

作用机制

The mechanism of action of imidazo[1,2-a]pyridin-5-amine involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit enzymes involved in the biosynthesis of nucleic acids, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

相似化合物的比较

Uniqueness: Imidazo[1,2-a]pyridin-5-amine is unique due to its specific biological activities and its versatility in synthetic chemistry. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and development.

生物活性

Imidazo[1,2-a]pyridin-5-amine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant data and case studies.

Overview of Biological Activities

This compound and its derivatives exhibit a wide range of biological activities, including:

  • Anticancer Activity : Compounds in this class have demonstrated efficacy against various cancer cell lines through inhibition of key kinases involved in tumor growth.
  • Antiviral Properties : Some derivatives have shown promising results against viral infections, including SARS-CoV and SARS-CoV-2.
  • Antimicrobial Effects : They possess antibacterial and antifungal properties that make them candidates for treating infectious diseases.
  • Anti-inflammatory and Analgesic Activities : The compound has been studied for its potential in reducing inflammation and pain.

Structure-Activity Relationships (SAR)

The biological activity of this compound is heavily influenced by its chemical structure. Modifications at various positions can enhance or diminish its efficacy. Key findings include:

  • Position 6 Substituents : Substituents at the 6-position of the imidazo ring significantly affect kinase inhibition. For example, hydroxyl and carboxamide groups enhance activity against CLK1 and DYRK1A kinases, while bulky groups reduce potency .
  • Core Structure Variations : Replacing the imidazo core with related structures such as imidazo[1,2-a]pyrazine maintains similar biological activities, indicating flexibility in scaffold design for drug development .
  • Molecular Docking Studies : In silico studies have provided insights into binding affinities and interactions with target proteins, aiding in the rational design of more potent analogs .

1. Anticancer Activity

A study evaluated a series of imidazo[1,2-a]pyridine derivatives against various cancer cell lines. Notably, compound 18 exhibited an IC50 value of 0.006 μM against Mycobacterium tuberculosis and showed significant anticancer activity against multiple tumor types .

CompoundIC50 (μM)Target
4a0.01CLK1
180.006Mtb
130.018PDGFRβ

2. Antiviral Activity

Research highlighted that certain imidazo[1,2-a]pyridine derivatives inhibited the main protease of SARS-CoV-2 with IC50 values as low as 21 nM, showcasing their potential as antiviral agents .

属性

IUPAC Name

imidazo[1,2-a]pyridin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-6-2-1-3-7-9-4-5-10(6)7/h1-5H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNBOUDHWWROII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60316593
Record name imidazo[1,2-a]pyridin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60316593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66358-23-4
Record name 66358-23-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305200
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name imidazo[1,2-a]pyridin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60316593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name imidazo[1,2-a]pyridin-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 2,6-diaminopyridine (5.00 g, 45.8 mmol) in 1:1H2O:EtOH (10 mL) were added sodium bicarbonate (5.00 g, 59.5 mmol) and chloroacetaldehyde (4.31 g, 27.5 mmol). The reaction mixture was heated to 70° C. overnight, then cooled to rt, diluted with saturated aqueous NaCl (100 mL), and extracted with n-butanol (3×200 mL). The organic layers were combined, dried (MgSO4), and concentrated. The crude residue was purified (FCC, 2 N NH3 in MeOH/DCM) to give imidazo[1,2-a]pyridin-5-ylamine (1.32 g, 22%). MS (ESI+): calcd for C7H7N3 m/z 133.06, found 134.1 (M+H)+. 1H NMR (d6-DMSO): 8.23-8.21 (m, 1H), 7.91 (d, J=1.3, 1H), 7.50 (dd, J=8.8, 7.4, 1H), 7.22 (d, J=8.8, 1H), 6.97 (br s, 2H), 6.37 (dd, J=7.4, 0.9, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.31 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2,6-diaminopyridine (5.00 g, 45.8 mmol) in 1:1 H2O:EtOH (10 mL) were added sodium bicarbonate (5.00 g, 59.5 mmol) and chloroacetaldehyde (4.31 g, 27.5 mmol). The reaction mixture was heated to 70° C. overnight, then cooled to rt, diluted with saturated aqueous NaCl (100 mL), and extracted with n-butanol (3×200 mL). The organic layers were combined, dried (MgSO4), and concentrated. The crude residue was purified (FCC, 2 N NH3 in MeOH/DCM) to give imidazo[1,2-a]pyridin-5-ylamine (1.32 g, 22%). MS (ESI+): calcd for C7H7N3 m/z 133.06, found 134.1 (M+H)+. 1H NMR (d6-DMSO): 8.23-8.21 (m, 1H), 7.91 (d, J=1.3, 1H), 7.50 (dd, J=8.8, 7.4, 1H), 7.22 (d, J=8.8, 1H), 6.97 (br s, 2H), 6.37 (dd, J=7.4, 0.9, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.31 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

2,6-diaminopyridine (5.0 g, 46 mmol) and chloroacetaldehyde (50% wt. soln in water, 6.4 mL, 50 mmol) were dissolved in absolute EtOH (120 mL). The solution was heated at 75° C. for 1 hour. The mixture was cooled and concentrated via rotavap. The residue was taken up in saturated NaHCO3 and EtOAc. The solution was extracted with EtOAc (3 times), dried over magnesium sulfate, and concentrated to give a brown solid. 4.85 g isolated (80% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.4 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imidazo[1,2-a]pyridin-5-amine
Reactant of Route 2
Reactant of Route 2
Imidazo[1,2-a]pyridin-5-amine
Reactant of Route 3
Reactant of Route 3
Imidazo[1,2-a]pyridin-5-amine
Reactant of Route 4
Reactant of Route 4
Imidazo[1,2-a]pyridin-5-amine
Reactant of Route 5
Reactant of Route 5
Imidazo[1,2-a]pyridin-5-amine
Reactant of Route 6
Reactant of Route 6
Imidazo[1,2-a]pyridin-5-amine
Customer
Q & A

Q1: What does the research article tell us about how Imidazo[1,2-a]pyridin-5-amine interacts with Cytochrome C Peroxidase?

A1: The research article focuses on characterizing the crystal structure of a mutated form of Cytochrome C Peroxidase (W191G-Gateless) when bound to this compound []. This specific mutation creates a "gateless" variant of CCP, potentially influencing ligand binding. Analyzing the crystal structure provides valuable information about the specific interactions between the compound and the amino acid residues within the enzyme's binding site. This information can shed light on the binding affinity and potential inhibitory effects of this compound on this variant of CCP.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。